8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Overview
Description
The molecule “8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” is a complex organic compound. It has a chemical formula of C15H24N2 . The molecule contains a total of 41 atoms, including 24 Hydrogen atoms, 15 Carbon atoms, and 2 Nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” can be represented by the SMILES string: N#CC2(CCC1(CCCC1)CC2)NCC3CC3 . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of various complex molecules through reactions such as ring-opening, functional group transformations, and as a precursor for further synthetic modifications. It’s particularly useful in synthesizing spirocyclic compounds, which are prevalent in many biologically active molecules .
Medicinal Chemistry
In medicinal chemistry, this compound’s spirocyclic core is beneficial for drug design. Spirocyclic structures are known to impart rigidity to molecules, which can enhance binding affinity and selectivity towards biological targets. This structural motif is found in several pharmaceuticals and can be used to develop new therapeutic agents .
Material Science
The spirocyclic nature of this compound makes it a candidate for the development of new materials. Its rigid backbone can be incorporated into polymers to improve their mechanical strength or to create novel organic frameworks with potential applications in filtration, catalysis, or as sensors .
Agrochemical Research
Spirocyclic compounds like 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile are often explored for their potential use in agrochemicals. They can be used to synthesize insecticides, fungicides, and herbicides with improved efficacy and safety profiles. The spirocyclic structure can lead to compounds with better stability and lower toxicity .
Environmental Science
In environmental science, this compound can be studied for its degradation products and their environmental impact. Understanding its breakdown pathways can help in assessing its persistence in the environment and potential to form harmful byproducts .
Analytical Chemistry
As a standard or reference compound, it can be used in analytical chemistry to develop new analytical methods. Its unique chemical structure can aid in the calibration of instruments and serve as a benchmark to identify and quantify similar compounds in complex mixtures .
properties
IUPAC Name |
8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-10-12(9-11-1-2-11)3-5-13(6-4-12)15-7-8-16-13/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFQRLFDDKIGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCC3(CC2)OCCO3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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